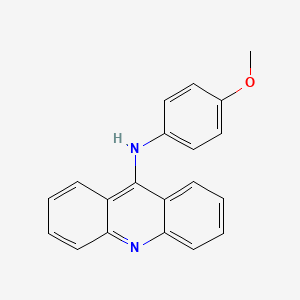

N-(4-methoxyphenyl)acridin-9-amine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

61421-82-7 |

|---|---|

Molecular Formula |

C20H16N2O |

Molecular Weight |

300.4 g/mol |

IUPAC Name |

N-(4-methoxyphenyl)acridin-9-amine |

InChI |

InChI=1S/C20H16N2O/c1-23-15-12-10-14(11-13-15)21-20-16-6-2-4-8-18(16)22-19-9-5-3-7-17(19)20/h2-13H,1H3,(H,21,22) |

InChI Key |

QQQZGKVRDOCMAW-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)NC2=C3C=CC=CC3=NC4=CC=CC=C42 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of N-(4-methoxyphenyl)acridin-9-amine

This guide provides a comprehensive overview of the synthetic protocols for N-(4-methoxyphenyl)acridin-9-amine, a compound of interest in medicinal chemistry and materials science. The document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Overview of Synthetic Strategies

The synthesis of this compound is typically achieved through the nucleophilic substitution of a leaving group at the 9-position of the acridine core with 4-methoxyaniline (p-anisidine). The most common precursor is 9-chloroacridine. Two primary catalytic methods are employed for this transformation: the Ullmann condensation and the Buchwald-Hartwig amination.

-

Ullmann Condensation: This classical method involves the use of a copper catalyst to facilitate the coupling of an aryl halide with an amine.[1][2][3] The reaction often requires high temperatures and polar aprotic solvents.[1] A modified procedure for related 9-aminoacridine derivatives involves reacting 9-chloroacridine with the desired amine in phenol at elevated temperatures.[4]

-

Buchwald-Hartwig Amination: A more modern and versatile approach, the Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction.[5][6][7][8] This method generally proceeds under milder conditions and with a broader substrate scope compared to the Ullmann condensation, though it requires a specific palladium catalyst and ligand system.[5][6]

This guide will focus on a detailed protocol based on the principles of the Ullmann-type condensation, which is well-documented for the synthesis of analogous 9-aminoacridine derivatives.[4]

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound and its characterization.

| Parameter | Value | Notes and References |

| Reactants | ||

| 9-Chloroacridine | 1 molar equivalent | Starting material. Can be synthesized via cyclization of N-phenylanthranilic acid with phosphorus oxychloride.[4] |

| 4-Methoxyaniline (p-Anisidine) | 1 molar equivalent | The amine nucleophile. |

| Phenol | Solvent | Also acts as a reactant to form an intermediate phenoxyacridine, which then reacts with the amine.[4] |

| Reaction Conditions | ||

| Temperature | 100 °C, then reflux | The initial reaction with phenol is at 100 °C, followed by reflux after the addition of the amine.[4] |

| Reaction Time | 3 hours total | 1 hour for the formation of the phenoxyacridine intermediate, followed by 2 hours of reflux with the amine.[4] |

| Atmosphere | Nitrogen | To prevent oxidation and side reactions.[4] |

| Product Information | ||

| Product Name | This compound | |

| Molecular Formula | C₂₀H₁₆N₂O | |

| Molecular Weight | 298.36 g/mol | |

| Yield | ~85% (Typical for similar reactions) | Yields for analogous 9-aminoacridine syntheses using this method are reported to be high (e.g., 86% for 9-[(4'-methyl)phenylamino]acridine hydrochloride).[4] The exact yield for the title compound may vary. |

| Appearance | Yellow crystalline solid (Expected) | Based on the appearance of similar N-aryl-9-aminoacridine compounds.[9] |

| Melting Point | Not explicitly reported in search results. | The melting point for a related compound, N-(4-methoxyphenyl)picolinamide, is 362–363 K (89-90 °C).[10] Acridine derivatives typically have higher melting points; for example, 9-[(4'-methyl)phenylamino]acridine hydrochloride has a melting point of 262 °C.[4] |

Experimental Protocol: Ullmann-Type Synthesis

This protocol is adapted from a general procedure for the synthesis of 9-aminoacridine derivatives.[4]

Materials:

-

9-Chloroacridine

-

4-Methoxyaniline (p-Anisidine)

-

Phenol

-

Ethanol

-

Diethyl ether

-

Standard laboratory glassware for reflux under an inert atmosphere

-

Heating mantle and magnetic stirrer

-

Filtration apparatus (e.g., Büchner funnel)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add 9-chloroacridine (1 equivalent) and phenol (sufficient to dissolve the starting material, acting as the solvent).

-

Intermediate Formation: Heat the mixture to 100 °C under a nitrogen atmosphere and stir for 1 hour. During this time, the 9-chloroacridine is expected to react with phenol to form a phenoxyacridine intermediate.

-

Amine Addition: After 1 hour, add 4-methoxyaniline (1 equivalent) to the reaction mixture.

-

Reflux: Increase the temperature to bring the mixture to reflux and maintain it for 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., chloroform:methanol).

-

Workup and Isolation:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Dissolve the resulting residue in a small amount of ethanol (e.g., 5 ml).

-

Pour the ethanolic solution into diethyl ether to precipitate the product.

-

Collect the precipitate by filtration using a Büchner funnel.

-

-

Purification:

-

Wash the collected solid thoroughly with diethyl ether to remove any residual phenol and unreacted starting materials.

-

The product can be further purified by recrystallization from a suitable solvent system, such as methanol/ethyl acetate, to yield the final this compound.[4]

-

Reaction Pathway and Workflow Visualization

The following diagrams illustrate the chemical synthesis pathway and the experimental workflow.

Caption: Chemical reaction for the synthesis of this compound.

Caption: Step-by-step experimental workflow for the synthesis and purification.

References

- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 2. Reshaping Ullmann Amine Synthesis in Deep Eutectic Solvents: A Mild Approach for Cu-Catalyzed C–N Coupling Reactions With No Additional Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis and anticancer study of 9-aminoacridine derivatives - Arabian Journal of Chemistry [arabjchem.org]

- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 6. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 9. N-(9-Acridinyl) Amino Acid Derivatives: Synthesis and In Vitro Evaluation of Anti-Toxoplasma gondii Activity [mdpi.com]

- 10. Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis of N-(4-methoxyphenyl)acridin-9-amine

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical guide on the synthesis of N-(4-methoxyphenyl)acridin-9-amine, a significant derivative of the 9-aminoacridine scaffold. Acridine derivatives are a well-established class of compounds known for their ability to intercalate with DNA, leading to a broad spectrum of biological activities, including anticancer, antimalarial, and antiviral properties.[1][2] This guide details the primary synthetic methodologies, experimental protocols, and characterization data to support researchers in the fields of medicinal chemistry and drug development.

Synthetic Strategies

The synthesis of this compound is primarily achieved through the formation of a crucial carbon-nitrogen bond between the C9 position of the acridine core and the amino group of p-anisidine. The two most prominent and effective methods for this transformation are the Ullmann condensation and the Buchwald-Hartwig amination.

Ullmann Condensation

The Ullmann condensation is a classical, copper-catalyzed nucleophilic aromatic substitution reaction.[3] In this approach, 9-chloroacridine is reacted with p-anisidine at elevated temperatures. The reaction is typically carried out in a high-boiling polar solvent, such as phenol, which can also act as a reactant to form a phenoxyacridine intermediate that subsequently reacts with the amine.[4]

Buchwald-Hartwig Amination

A more contemporary and often milder alternative is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction has become a cornerstone of modern synthetic organic chemistry for the formation of C-N bonds.[5][6][7] This method generally offers higher yields, greater functional group tolerance, and less harsh reaction conditions compared to the Ullmann condensation. The reaction involves the coupling of an aryl halide (9-chloroacridine) with an amine (p-anisidine) in the presence of a palladium catalyst and a suitable ligand.

Experimental Protocols

Protocol 1: Synthesis of this compound via Ullmann Condensation

This protocol is adapted from general procedures for the synthesis of 9-aminoacridine derivatives.[4]

Materials:

-

9-chloroacridine

-

p-Anisidine (4-methoxyaniline)

-

Phenol

-

Ethanol

-

Diethyl ether

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve 9-chloroacridine (1.0 equivalent) in molten phenol at 100 °C under a nitrogen atmosphere.

-

Stir the mixture for 1 hour.

-

Add p-anisidine (1.0 equivalent) to the reaction mixture.

-

Increase the temperature and maintain reflux for an additional 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a chloroform:methanol solvent system.

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Dissolve the residue in a minimal amount of ethanol (e.g., 5 mL).

-

Pour the ethanolic solution into diethyl ether to precipitate the product.

-

Collect the precipitate by filtration using a Büchner funnel and wash thoroughly with diethyl ether.

-

The crude product can be further purified by recrystallization from a suitable solvent such as methanol/ethyl acetate.[4]

Protocol 2: Synthesis of this compound via Buchwald-Hartwig Amination

This protocol is a representative procedure based on established Buchwald-Hartwig amination methodologies.[8][9]

Materials:

-

9-chloroacridine

-

p-Anisidine (4-methoxyaniline)

-

Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

A suitable phosphine ligand (e.g., BINAP, Xantphos)

-

A suitable base (e.g., sodium tert-butoxide (NaOtBu), cesium carbonate (Cs₂CO₃))

-

Anhydrous toluene or dioxane

Procedure:

-

To an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), the phosphine ligand (1-5 mol%), and the base (e.g., NaOtBu, 1.2-1.5 equivalents).

-

Add 9-chloroacridine (1.0 equivalent) and p-anisidine (1.1-1.2 equivalents).

-

Add the anhydrous solvent (toluene or dioxane).

-

Heat the reaction mixture at 80-110 °C with stirring for 12-24 hours, or until TLC analysis indicates the consumption of the starting materials.

-

Cool the reaction mixture to room temperature and quench with water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Data Presentation

| Parameter | Ullmann Condensation | Buchwald-Hartwig Amination | Reference |

| Starting Materials | 9-chloroacridine, p-anisidine | 9-chloroacridine, p-anisidine | [4][8] |

| Catalyst | Copper (often generated in situ) | Palladium complex (e.g., Pd(OAc)₂) with a phosphine ligand | [4][5] |

| Reaction Conditions | High temperature (reflux in phenol) | Moderate temperature (80-110 °C) | [4][8] |

| Typical Yield | Moderate to good (can be variable) | Good to excellent | [4][7] |

| Purity | Often requires extensive purification | Generally cleaner reaction profile | [4][7] |

Note: Specific yield and melting point data for this compound were not explicitly found in the search results. The data presented is based on general trends for these reaction types.

Visualizations

Synthesis of this compound via Ullmann Condensation

Caption: Ullmann Condensation Pathway.

Synthesis of this compound via Buchwald-Hartwig Amination

Caption: Buchwald-Hartwig Amination Pathway.

General Experimental Workflow

Caption: General Experimental Workflow.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 4. Synthesis and anticancer study of 9-aminoacridine derivatives - Arabian Journal of Chemistry [arabjchem.org]

- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

N-(4-methoxyphenyl)acridin-9-amine chemical properties

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical properties, synthesis, and biological activities of N-(4-methoxyphenyl)acridin-9-amine, a member of the 9-anilinoacridine class of compounds known for their potential as therapeutic agents. Due to the limited availability of direct experimental data for this specific molecule, this guide incorporates information from closely related analogues to provide a robust profile for research and development purposes.

Core Chemical Properties

This compound belongs to a class of compounds extensively studied for their biological activities, primarily as anticancer agents. Its structure features a planar acridine core, which is crucial for its primary mechanism of action, linked to a 4-methoxyphenyl group at the 9-position via an amino bridge.

Physicochemical Data

Quantitative data for this compound and its close structural analogues are summarized below. It is important to note that where direct experimental values for the target compound are unavailable, data from closely related compounds are provided for estimation purposes.

| Property | This compound (Predicted/Calculated) | N-(3,5-dimethoxyphenyl)acridin-9-amine (Experimental)[1] | N-(2-methoxyphenyl)acridin-9-amine (Experimental)[2] | 9-Aminoacridine (Parent Compound, Experimental)[3][4][5] |

| Molecular Formula | C₂₀H₁₆N₂O | C₂₁H₁₈N₂O₂ | C₂₀H₁₆N₂O | C₁₃H₁₀N₂ |

| Molecular Weight | 300.36 g/mol | 330.39 g/mol | 300.4 g/mol | 194.23 g/mol |

| Melting Point | Not available | 184.0-186.0 °C | Not available | ~300 °C |

| Boiling Point | Not available | Not available | Not available | Not available |

| Solubility | Low in water; Soluble in organic solvents (e.g., DMSO, Ethanol) | Not available | 35.5 µg/mL (pH 7.4) | Soluble in alcohol |

| pKa | Not available | Not available | Not available | 9.9 |

Spectral Data

Detailed spectral analyses are crucial for the identification and characterization of this compound. While a complete set of spectra for the target compound is not publicly available, the expected characteristics can be inferred from its structural components and related compounds.

| Spectral Data | Expected Characteristics for this compound |

| ¹H NMR | Signals corresponding to the protons of the acridine ring system (typically in the aromatic region, δ 7.0-8.5 ppm), the methoxy group (a singlet around δ 3.8 ppm), and the protons of the 4-methoxyphenyl ring. |

| ¹³C NMR | Resonances for the carbon atoms of the acridine core, the 4-methoxyphenyl ring, and the methoxy group (around 55 ppm). |

| Mass Spectrometry | A molecular ion peak [M]⁺ or [M+H]⁺ corresponding to its molecular weight (m/z ≈ 300.36). |

| UV-Vis | Characteristic absorption maxima in the UV-visible region, typical for the acridine chromophore, likely in the range of 400-430 nm[6]. |

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of 9-anilinoacridine derivatives is the nucleophilic substitution of 9-chloroacridine with the corresponding aniline.[1]

Reaction: 9-chloroacridine + 4-methoxyaniline → this compound

Materials:

-

9-chloroacridine

-

4-methoxyaniline (p-anisidine)

-

Absolute Ethanol

-

Potassium Carbonate

-

Potassium Iodide (catalyst)

Procedure:

-

Dissolve 4-methoxyaniline (1 equivalent) and potassium carbonate (1 equivalent) in absolute ethanol in a round-bottom flask.

-

Stir the mixture at room temperature for approximately 45 minutes.

-

Add 9-chloroacridine (0.5 equivalents) and a catalytic amount of potassium iodide to the mixture.

-

Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

The product may precipitate out of the solution upon cooling. If not, the solvent can be removed under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent, such as methanol or ethanol, to yield the purified this compound.[1]

Biological Activity and Mechanism of Action

Derivatives of 9-anilinoacridine are well-established as biologically active molecules, with a primary mode of action involving interaction with DNA.[7] Their planar tricyclic acridine core allows them to intercalate between the base pairs of the DNA double helix.[6][8]

DNA Intercalation and Topoisomerase II Inhibition

The primary molecular target of many 9-anilinoacridines is DNA topoisomerase II, a crucial enzyme for managing DNA topology during replication, transcription, and chromosome segregation.[7][9]

The mechanism involves the following steps:

-

DNA Intercalation: The planar acridine moiety of this compound inserts itself between adjacent base pairs of the DNA double helix.[8]

-

Stabilization of the Cleavable Complex: Topoisomerase II functions by creating a transient double-strand break in the DNA, passing another DNA segment through the break, and then religating the broken strands. 9-Anilinoacridines stabilize the intermediate stage of this process, known as the "cleavable complex," where the enzyme is covalently attached to the 5'-ends of the broken DNA.[7][10]

-

Inhibition of DNA Religation: By stabilizing this complex, the drug prevents the re-ligation of the DNA strands, leading to an accumulation of double-strand breaks.

-

Induction of Apoptosis: The persistence of these DNA double-strand breaks triggers the cellular DNA damage response, ultimately leading to cell cycle arrest and programmed cell death (apoptosis).[11]

This mechanism makes these compounds potent anticancer agents, as they selectively target rapidly dividing cancer cells that have a high requirement for topoisomerase II activity.[7]

Conclusion

This compound is a promising scaffold for the development of novel therapeutic agents, particularly in the field of oncology. Its chemical properties are largely defined by the 9-anilinoacridine core, which dictates its primary mechanism of action as a DNA intercalator and topoisomerase II inhibitor. While specific experimental data for this exact molecule is limited, the information available for its analogues provides a strong foundation for further research. The synthetic route is well-established, allowing for the generation of material for further biological and pharmacological evaluation. Future studies should focus on obtaining a complete experimental characterization of this compound and exploring its efficacy and safety in preclinical models.

References

- 1. researchgate.net [researchgate.net]

- 2. Buy N-(2-methoxyphenyl)acridin-9-amine | 75775-77-8 [smolecule.com]

- 3. 9-Aminoacridine | C13H10N2 | CID 7019 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 9-AMINOACRIDINE | 90-45-9 [chemicalbook.com]

- 5. 9-Aminoacridine - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Heterocyclic substituted 9-Anilinoacridines as Topoisomerase II Inhibitors [jscimedcentral.com]

- 8. Unusual intercalation of acridin-9-ylthiourea into the 5′-GA/TC DNA base step from the minor groove: implications for the covalent DNA adduct profile of a novel platinum–intercalator conjugate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Development of 2,9-Disubstituted Acridines as Topoisomerase IIα Inhibitors with Strong Anticancer Activity: Synthesis, Biological Evaluation, and In Silico Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Inhibition of topoisomerase 2 catalytic activity impacts the integrity of heterochromatin and repetitive DNA and leads to interlinks between clustered repeats - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Targeting Topoisomerase II Activity in NSCLC with 9-Aminoacridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Core Mechanism of Action of N-(4-methoxyphenyl)acridin-9-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(4-methoxyphenyl)acridin-9-amine belongs to the 9-aminoacridine class of compounds, which are recognized for their potent anti-neoplastic properties. The core mechanism of action for this class of molecules is multifactorial, primarily revolving around their ability to interact with cellular DNA and modulate key signaling pathways that govern cell survival and proliferation. This technical guide synthesizes the established mechanisms for 9-aminoacridine derivatives and applies them to this compound, providing a detailed overview of its anticipated biological effects. The primary modes of action include DNA intercalation and the inhibition of topoisomerase enzymes, leading to downstream effects such as cell cycle arrest and apoptosis. Furthermore, this compound class is known to modulate critical cancer-related signaling cascades, including the PI3K/AKT/mTOR and p53 pathways. This document provides a comprehensive overview of these mechanisms, supported by representative quantitative data from closely related analogs, detailed experimental protocols, and visualizations of the key cellular processes.

Core Mechanisms of Action

The anticancer activity of this compound is believed to be driven by a combination of the following core mechanisms, characteristic of the 9-aminoacridine scaffold.

DNA Intercalation

The planar tricyclic ring structure of the acridine core is a key feature that allows it to insert itself between the base pairs of the DNA double helix.[1][2] This intercalation physically distorts the DNA structure, which can interfere with essential cellular processes such as DNA replication and transcription.[3] The binding is stabilized by van der Waals forces and can be influenced by the nature of the substituent at the 9-position.[1] The 4-methoxyphenyl group in this compound likely influences the binding affinity and specificity.

Topoisomerase Inhibition

A major cytotoxic mechanism of 9-aminoacridine derivatives is the inhibition of topoisomerase I and II enzymes.[4] These enzymes are crucial for managing DNA topology during replication, transcription, and chromosome segregation. By stabilizing the transient DNA-topoisomerase cleavage complex, these compounds prevent the re-ligation of the DNA strands, leading to the accumulation of DNA strand breaks and ultimately triggering apoptotic cell death.[5]

Modulation of Key Signaling Pathways

9-Aminoacridine derivatives have been shown to suppress the PI3K/AKT/mTOR signaling pathway, which is a critical regulator of cell growth, proliferation, and survival.[6][7] This inhibition is thought to occur through the downregulation of the p110γ catalytic subunit of PI3K.[6][7] The subsequent decrease in AKT and mTOR activity can lead to reduced protein synthesis and cell growth, contributing to the compound's anti-neoplastic effects.

The tumor suppressor protein p53 plays a central role in preventing cancer formation. 9-Aminoacridines have been demonstrated to activate and stabilize p53.[8] This activation is not typically mediated by the classical DNA damage response involving phosphorylation of p53, but rather by preventing its ubiquitination and subsequent degradation.[8] Activated p53 can then induce cell cycle arrest or apoptosis.

Nuclear factor-kappa B (NF-κB) is a transcription factor that promotes cell survival and proliferation and is often constitutively active in cancer cells. 9-Aminoacridine derivatives have been found to suppress NF-κB signaling, further contributing to their pro-apoptotic effects.[6]

Induction of Apoptosis and Cell Cycle Arrest

The culmination of DNA intercalation, topoisomerase inhibition, and modulation of signaling pathways is the induction of programmed cell death (apoptosis) and arrest of the cell cycle.[9] 9-Aminoacridine derivatives typically induce cell cycle arrest in the G2/M phase, preventing cells from proceeding through mitosis.[9] Apoptosis is triggered through both intrinsic (mitochondrial) and extrinsic pathways, often involving the activation of caspases.

Quantitative Data (Representative for 9-Aminoacridine Derivatives)

Table 1: Cytotoxicity of Representative 9-Aminoacridine Derivatives in Cancer Cell Lines

| Compound/Derivative | Cell Line | IC50 (µM) | Reference |

| 9-Aminoacridine | HCT-116 | ~5 | [4] |

| Amsacrine (m-AMSA) | K562 | 0.03 | [10] |

| Amsacrine (m-AMSA) | A549 | 10.3 | [10] |

| Acridine Derivative 17a | MCF7 | 0.0186 | [11] |

| Acridine Derivative 17b | SR | 0.038 | [11] |

Table 2: Topoisomerase Inhibition by Representative 9-Aminoacridine Derivatives

| Compound/Derivative | Target | IC50 (µM) | Reference |

| Amsacrine (m-AMSA) | Topoisomerase II | < 1 | [10] |

| Acridine Derivative 7 | Topoisomerase II | ~1 | [10] |

| Acridine Derivative 17a-j | Topoisomerase I & IIα | Inhibition Observed | [11] |

Table 3: DNA Binding Constants of Representative 9-Aminoacridine Derivatives

| Compound/Derivative | DNA Source | Binding Constant (Kb) (M-1) | Reference |

| Acridine Derivative 17a-j | Calf Thymus DNA | 2.81–9.03 × 104 | [11] |

| 9-Phenyl Acridine | Calf Thymus DNA | Not specified as classical intercalation | [1] |

Experimental Protocols

The following are detailed methodologies for key experiments relevant to elucidating the mechanism of action of this compound.

DNA Intercalation Assay (UV-Vis Spectrophotometry)

Objective: To determine if this compound intercalates into DNA by observing changes in its absorption spectrum.

Materials:

-

This compound

-

Calf Thymus DNA (ctDNA)

-

Tris-HCl buffer (pH 7.4)

-

Quartz cuvettes

-

UV-Vis Spectrophotometer

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and a stock solution of ctDNA in Tris-HCl buffer.

-

Determine the concentration of the ctDNA solution spectrophotometrically using an extinction coefficient of 6600 M-1 cm-1 at 260 nm.

-

Prepare a series of solutions with a constant concentration of this compound and increasing concentrations of ctDNA in Tris-HCl buffer.

-

Incubate the solutions at room temperature for a sufficient time to allow for binding equilibrium to be reached.

-

Record the UV-Vis absorption spectra of each solution from 200 to 500 nm.

-

Analyze the spectra for changes in the absorption maximum (λmax) and absorbance intensity. A red shift (bathochromic shift) and a decrease in absorbance (hypochromism) are indicative of intercalation.

-

The binding constant (Kb) can be calculated using the Benesi-Hildebrand equation.[11]

Topoisomerase I Relaxation Assay

Objective: To assess the inhibitory effect of this compound on topoisomerase I activity.[5]

Materials:

-

Human Topoisomerase I

-

Supercoiled plasmid DNA (e.g., pBR322)

-

Assay buffer (e.g., 10 mM Tris-HCl, pH 7.9, 1 mM EDTA, 0.15 M NaCl, 0.1% BSA, 0.1 mM spermidine, 5% glycerol)

-

This compound

-

Stop solution (e.g., 1% SDS, 50 mM EDTA, 0.5 mg/mL proteinase K)

-

Agarose gel, electrophoresis equipment, and DNA stain (e.g., ethidium bromide)

Procedure:

-

Set up reaction mixtures containing assay buffer, supercoiled plasmid DNA, and varying concentrations of this compound. Include a positive control (known inhibitor, e.g., camptothecin) and a negative control (vehicle).

-

Initiate the reaction by adding human Topoisomerase I to each tube and incubate at 37°C for 30 minutes.

-

Stop the reaction by adding the stop solution and incubate for a further 30 minutes at 37°C to digest the enzyme.

-

Add loading dye to the samples and resolve the DNA topoisomers by electrophoresis on a 1% agarose gel.

-

Stain the gel with a DNA stain and visualize under UV light.

-

Inhibition of topoisomerase I is indicated by the persistence of the supercoiled DNA form and a decrease in the relaxed DNA form.

Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of this compound on cell cycle progression.[9][12]

Materials:

-

Cancer cell line of interest (e.g., HeLa, MCF-7)

-

Complete cell culture medium

-

This compound

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

70% cold ethanol

-

RNase A

-

Propidium Iodide (PI) staining solution

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with varying concentrations of this compound for a specified time (e.g., 24, 48 hours). Include a vehicle-treated control.

-

Harvest the cells by trypsinization, wash with PBS, and fix by dropwise addition of cold 70% ethanol while vortexing.

-

Store the fixed cells at -20°C for at least 2 hours.

-

Wash the cells with PBS and resuspend in PI staining solution containing RNase A.

-

Incubate in the dark at room temperature for 30 minutes.

-

Analyze the samples using a flow cytometer.

-

The DNA content will be proportional to the PI fluorescence. Analyze the resulting histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay by Annexin V/PI Staining

Objective: To quantify the induction of apoptosis by this compound.[13][14]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Seed cells and treat with this compound as described for the cell cycle analysis.

-

Harvest both adherent and floating cells, wash with cold PBS.

-

Resuspend the cells in 1X Binding Buffer.

-

Add Annexin V-FITC and Propidium Iodide to the cell suspension.

-

Incubate in the dark at room temperature for 15 minutes.

-

Analyze the samples by flow cytometry within one hour.

-

The results will differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Western Blot Analysis of Signaling Pathways

Objective: To investigate the effect of this compound on the expression and phosphorylation status of key proteins in the PI3K/AKT/mTOR and p53 pathways.[15][16]

Materials:

-

Cancer cell line of interest

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis equipment

-

PVDF membrane and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-p-mTOR, anti-mTOR, anti-p53, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with this compound for the desired time.

-

Lyse the cells and quantify the protein concentration.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Analyze the band intensities to determine changes in protein expression and phosphorylation.

Mandatory Visualizations

Caption: Signaling pathways modulated by this compound.

Caption: Experimental workflow for the topoisomerase inhibition assay.

Caption: Experimental workflow for the apoptosis assay using flow cytometry.

Conclusion

This compound, as a member of the 9-aminoacridine family, is a promising anti-neoplastic agent with a multi-pronged mechanism of action. Its ability to intercalate into DNA, inhibit topoisomerases, and modulate critical cellular signaling pathways such as PI3K/AKT/mTOR and p53, culminates in the induction of cell cycle arrest and apoptosis in cancer cells. While further studies are required to elucidate the specific quantitative aspects of these interactions for this compound, the established mechanisms for this class of compounds provide a robust framework for its continued investigation and development as a potential cancer therapeutic. The experimental protocols and workflows detailed in this guide offer a comprehensive approach for the continued preclinical evaluation of this and related compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. DNA-directed aniline mustards based on 9-aminoacridine: interaction with DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 9-Aminoacridine-based anticancer drugs target the PI3K/AKT/mTOR, NF-kappaB and p53 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Acridine derivatives activate p53 and induce tumor cell death through Bax - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis and evaluation of anticancer activity of new 9-acridinyl amino acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Novel 3,9-Disubstituted Acridines with Strong Inhibition Activity against Topoisomerase I: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 12. bdbiosciences.com [bdbiosciences.com]

- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 14. documents.thermofisher.com [documents.thermofisher.com]

- 15. researchgate.net [researchgate.net]

- 16. e-century.us [e-century.us]

The Biological Activity of N-(4-methoxyphenyl)acridin-9-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(4-methoxyphenyl)acridin-9-amine belongs to the 9-aminoacridine class of compounds, a well-established scaffold in medicinal chemistry renowned for its diverse biological activities. This technical guide provides a comprehensive overview of the known biological effects of this compound and its close structural analogs, with a primary focus on its anticancer properties. The document details the compound's mechanism of action, including its role as a DNA intercalator and topoisomerase inhibitor, and its influence on critical cellular signaling pathways such as the PI3K/AKT/mTOR, NF-κB, and p53 pathways. This guide also presents available quantitative data on the cytotoxic effects of related compounds, outlines detailed experimental protocols for key biological assays, and includes visualizations of relevant signaling pathways and experimental workflows to facilitate a deeper understanding of its therapeutic potential.

Introduction

Acridine-based compounds have long been a subject of intense research in the field of drug discovery, owing to their planar tricyclic structure that facilitates intercalation into DNA. This interaction with the genetic material disrupts cellular processes and forms the basis of their potent biological activities, most notably their anticancer effects. This compound, a derivative of 9-aminoacridine, is of particular interest due to the electronic and steric properties conferred by the methoxyphenyl substituent. This guide synthesizes the current understanding of the biological activity of this compound and its congeners, providing a valuable resource for researchers engaged in the development of novel therapeutics.

Synthesis of N-Aryl Acridin-9-amine Derivatives

The synthesis of N-aryl acridin-9-amine derivatives, such as the closely related N-(3,5-dimethoxyphenyl)acridin-9-amine, is typically achieved through a multi-step process. A common synthetic route involves the Ullmann condensation of 2-chlorobenzoic acid with an appropriate aniline derivative, followed by cyclization to form the acridine core.

A representative synthesis of a related compound, N-(3,5-dimethoxyphenyl)acridin-9-amine, involves the Ullmann condensation of 2-chlorobenzoic acid and 3,5-dimethoxyaniline.[1] This is followed by cyclization of the resulting N-phenylanthranilic acid to 9-chloroacridine, and subsequent nucleophilic substitution with an aniline to yield the final N-aryl acridin-9-amine product.

Biological Activity and Mechanism of Action

The primary biological activity attributed to this compound and related 9-aminoacridines is their potent anticancer effect. This activity stems from a multi-faceted mechanism of action that targets fundamental cellular processes.

DNA Intercalation and Topoisomerase Inhibition

The planar aromatic structure of the acridine core is a key determinant of its biological activity, enabling it to intercalate between the base pairs of double-stranded DNA. This insertion distorts the DNA helix, interfering with DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.

Furthermore, 9-aminoacridine derivatives are known inhibitors of topoisomerase enzymes. Topoisomerases are crucial for resolving the topological challenges that arise during DNA replication and transcription. By inhibiting these enzymes, 9-aminoacridines introduce DNA strand breaks, triggering a DNA damage response that can culminate in programmed cell death.

Modulation of Cellular Signaling Pathways

Recent studies have revealed that the anticancer effects of 9-aminoacridines extend beyond direct DNA interaction and involve the modulation of key cellular signaling pathways that are often dysregulated in cancer.

The phosphoinositide 3-kinase (PI3K)/protein kinase B (AKT)/mammalian target of rapamycin (mTOR) pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. 9-Aminoacridine (9AA) has been shown to inhibit this pro-survival pathway.[2][3] Treatment with 9AA leads to a selective downregulation of the p110γ catalytic subunit of PI3K.[2][3] This, in turn, suppresses the downstream activity of AKT and mTOR, thereby hindering tumor cell growth and promoting apoptosis.[2][3]

The nuclear factor-kappa B (NF-κB) and p53 pathways are two other critical signaling networks that are often aberrantly regulated in cancer. NF-κB is a transcription factor that promotes inflammation and cell survival, while p53 is a tumor suppressor that induces cell cycle arrest and apoptosis in response to cellular stress. 9-Aminoacridines have been demonstrated to simultaneously suppress NF-κB activity and activate p53 signaling.[2][3] This dual action shifts the cellular balance towards apoptosis, contributing to the selective killing of cancer cells.

Quantitative Data on Biological Activity

| Compound | Cell Line | Assay Type | IC50 (µM) | Reference |

| Amsacrine | K562 | MTT | 0.03 ± 0.01 | [4] |

| A549 | MTT | 8.3 ± 1.2 | [4] | |

| Compound 7 | A549 | MTT | 13 ± 2 | [4] |

| Compound 8 | A549 | MTT | 6.2 ± 0.8 | [4] |

| Compound 9 | A549 | MTT | 5.8 ± 0.7 | [4] |

Note: The compounds listed are derivatives of 9-acridinyl amino acids and are presented here to illustrate the general potency of the 9-aminoacridine scaffold.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the biological activity of compounds like this compound.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

-

Cancer cell lines (e.g., A549, HeLa)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a blank (medium only).

-

Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Add 10 µL of MTT solution to each well and incubate for another 4 hours.

-

Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Topoisomerase II Inhibition Assay

This assay determines the ability of a compound to inhibit the relaxation of supercoiled DNA by topoisomerase II.

Materials:

-

Human topoisomerase IIα

-

Supercoiled plasmid DNA (e.g., pBR322)

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 10 mM MgCl2, 2 mM ATP, 0.5 mM DTT)

-

This compound (dissolved in DMSO)

-

Loading dye

-

Agarose gel

-

Ethidium bromide

-

Gel electrophoresis system and imaging equipment

Procedure:

-

Set up reaction mixtures containing assay buffer, supercoiled plasmid DNA, and varying concentrations of this compound.

-

Add human topoisomerase IIα to each reaction mixture. Include a positive control (e.g., etoposide) and a negative control (no inhibitor).

-

Incubate the reactions at 37°C for 30-60 minutes.

-

Stop the reactions by adding loading dye containing SDS and proteinase K.

-

Resolve the DNA topoisomers by agarose gel electrophoresis.

-

Stain the gel with ethidium bromide and visualize the DNA bands under UV light.

-

Inhibition is observed as a decrease in the amount of relaxed DNA and an increase in the amount of supercoiled DNA compared to the negative control.

Visualizations

Signaling Pathways

The following diagrams illustrate the key signaling pathways modulated by 9-aminoacridine derivatives.

References

- 1. Chemoprotection by 9-aminoacridine derivatives against the cytotoxicity of topoisomerase II-directed drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 9-Aminoacridine-based anticancer drugs target the PI3K/AKT/mTOR, NF-kappaB and p53 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and evaluation of anticancer activity of new 9-acridinyl amino acid derivatives - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide on the Fluorescent Properties of N-(4-methoxyphenyl)acridin-9-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fluorescent properties of N-(4-methoxyphenyl)acridin-9-amine, a heterocyclic compound belonging to the 9-aminoacridine class of molecules. Due to their unique photophysical characteristics, these compounds are of significant interest for various applications, including cellular imaging and as potential therapeutic agents. This document outlines the synthesis, spectroscopic properties, and potential applications of this compound, with a focus on its fluorescence.

Core Fluorescent Properties

For a representative 9-aminoacridine derivative, 3-(9-aminoacridin-2-yl) propionic acid, the following photophysical properties have been reported and can serve as a reference point:

| Property | Value | Reference Compound |

| Excitation Wavelength (λex) | 405 nm | 3-(9-aminoacridin-2-yl) propionic acid |

| Emission Wavelength (λem) | Not Specified | 3-(9-aminoacridin-2-yl) propionic acid |

| Quantum Yield (Φ) | 0.95 | 3-(9-aminoacridin-2-yl) propionic acid |

| Fluorescence Lifetime (τ) | 17.0 ns | 3-(9-aminoacridin-2-yl) propionic acid |

| Stokes Shift | Not Specified | 3-(9-aminoacridin-2-yl) propionic acid |

It is important to note that these values are for a related compound and the specific photophysical parameters for this compound may differ.

Synthesis and Characterization

The synthesis of this compound typically involves the nucleophilic substitution of 9-chloroacridine with 4-methoxyaniline.

General Synthetic Scheme:

Caption: General reaction scheme for the synthesis.

Characterization of the final product is typically achieved through standard analytical techniques such as:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the identity of the compound.

Experimental Protocols

Fluorescence Spectroscopy

The following protocol outlines a general procedure for measuring the fluorescence properties of this compound.

Caption: Workflow for fluorescence spectroscopy.

Detailed Steps:

-

Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol). From this stock, prepare working solutions in the desired measurement solvent (e.g., phosphate-buffered saline for biological applications) to a final concentration in the low micromolar range.

-

Instrumentation: Use a calibrated spectrofluorometer.

-

Excitation and Emission Spectra:

-

To determine the optimal excitation wavelength, scan a range of excitation wavelengths while monitoring the emission at an estimated wavelength.

-

Once the excitation maximum is determined, excite the sample at this wavelength and record the emission spectrum across a suitable range to determine the emission maximum.

-

-

Data Analysis: The Stokes shift is calculated as the difference between the emission maximum and the excitation maximum.

Quantum Yield Determination

The fluorescence quantum yield (Φ) can be determined using a comparative method with a well-characterized fluorescence standard.

Caption: Workflow for quantum yield determination.

Methodology:

-

Standard Selection: Choose a fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region to the sample. Quinine sulfate in 0.1 M H₂SO₄ (Φ = 0.54) is a common standard.

-

Sample Preparation: Prepare a series of dilutions of both the sample and the standard in the same solvent. The absorbance of these solutions at the chosen excitation wavelength should be kept below 0.1 to avoid inner filter effects.

-

Measurement: Record the absorbance and fluorescence emission spectra for each solution.

-

Calculation: The quantum yield of the sample (Φ_sample) is calculated using the following equation:

Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²)

Where:

-

Φ is the quantum yield

-

I is the integrated fluorescence intensity

-

A is the absorbance at the excitation wavelength

-

n is the refractive index of the solvent

-

Potential Applications in Cellular Imaging and Signaling

While specific studies employing this compound as a probe for signaling pathways are not prevalent, its structural similarity to other fluorescent 9-aminoacridines suggests its potential utility in cellular imaging. For instance, some acridine derivatives have been used to stain acidic organelles or to detect mycoplasma contamination in cell cultures.[1]

The methoxy group on the phenyl ring may influence the lipophilicity of the molecule, potentially directing its localization to specific cellular compartments. A hypothetical application could involve its use as a probe where its fluorescence is modulated by changes in the local environment, such as pH or polarity, which are often altered during signaling events.

Caption: Conceptual diagram of a fluorescent probe in a signaling pathway.

This guide provides a foundational understanding of the fluorescent properties of this compound for researchers and professionals in drug development. Further experimental validation is necessary to elucidate the specific photophysical parameters and to explore its full potential as a fluorescent probe.

References

Synthesis of N-(4-methoxyphenyl)acridin-9-amine Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and biological significance of N-(4-methoxyphenyl)acridin-9-amine and its derivatives. These compounds are of significant interest in medicinal chemistry due to their potential as anticancer agents. This document details the primary synthetic methodologies, experimental protocols, and explores a key mechanism of action involving the inhibition of the FoxP3 signaling pathway.

Core Synthesis Strategies

The synthesis of this compound derivatives predominantly involves a two-stage process: first, the construction of the acridine core, followed by the introduction of the N-(4-methoxyphenyl)amino group at the 9-position. The key step, the formation of the C9-N bond, is typically achieved through two powerful cross-coupling reactions: the Ullmann condensation and the Buchwald-Hartwig amination.

The common precursor for these reactions is 9-chloroacridine, which is synthesized from N-phenylanthranilic acid. The overall synthetic approach is outlined below.

Caption: General synthetic pathway to this compound derivatives.

Key Synthetic Methodologies

Ullmann Condensation

The Ullmann condensation is a classical copper-catalyzed reaction for the formation of C-N bonds.[1] In the synthesis of this compound, it involves the reaction of 9-chloroacridine with 4-methoxyaniline (p-anisidine) in the presence of a copper catalyst and a base at elevated temperatures.[2] While effective, traditional Ullmann conditions can be harsh.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a more modern, palladium-catalyzed cross-coupling reaction that has become a cornerstone of C-N bond formation in organic synthesis.[2][3][4] This method generally offers milder reaction conditions, broader substrate scope, and higher yields compared to the traditional Ullmann condensation.[3][4] The reaction involves a palladium catalyst, a phosphine ligand, and a base to couple 9-chloroacridine with 4-methoxyaniline.

Experimental Protocols

Synthesis of 9-Chloroacridine (Precursor)

The synthesis of the 9-chloroacridine precursor is a two-step process starting from o-chlorobenzoic acid and aniline to form N-phenylanthranilic acid, followed by cyclization.

Step 1: Synthesis of N-Phenylanthranilic Acid

This step is achieved via a modified Ullmann-Goldberg reaction.

-

Reagents: o-Chlorobenzoic acid, aniline, anhydrous potassium carbonate, copper powder, isoamyl alcohol.

-

Procedure:

-

A mixture of o-chlorobenzoic acid (0.038 moles), aniline (0.038 moles), and copper powder (0.12 g) in 40 mL of isoamyl alcohol is prepared.

-

Anhydrous potassium carbonate (6 g) is added slowly, and the mixture is refluxed for 6 to 8 hours.

-

After completion, isoamyl alcohol is removed by steam distillation.

-

The reaction mixture is poured into 500 mL of hot water and filtered.

-

The filtrate is acidified with concentrated hydrochloric acid to precipitate the product.

-

The crude product is collected by filtration, washed with hot water, and can be purified by recrystallization from aqueous methanol.

-

Step 2: Synthesis of 9-Chloroacridine

-

Reagents: N-Phenylanthranilic acid, phosphorus oxychloride (POCl₃).

-

Procedure:

-

N-Phenylanthranilic acid is mixed with an excess of phosphorus oxychloride.

-

The mixture is heated, which initiates a vigorous reaction to form 9-chloroacridine.

-

The reaction mixture is then carefully worked up to isolate the 9-chloroacridine product.

-

Synthesis of this compound

The following are generalized protocols for the Ullmann and Buchwald-Hartwig reactions, which can be optimized for specific derivatives.

Protocol 1: Ullmann Condensation

-

Reagents: 9-Chloroacridine, 4-methoxyaniline, copper catalyst (e.g., CuI or Cu powder), a base (e.g., K₂CO₃), and a high-boiling solvent (e.g., DMF or NMP).[2]

-

Procedure:

-

9-Chloroacridine (1 equivalent), 4-methoxyaniline (1-1.5 equivalents), copper catalyst (catalytic amount), and base (2 equivalents) are combined in the solvent.

-

The mixture is heated to a high temperature (typically >150 °C) and stirred for several hours until the reaction is complete (monitored by TLC).

-

After cooling, the reaction mixture is worked up by pouring it into water and extracting the product with an organic solvent.

-

The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography or recrystallization.

-

Protocol 2: Buchwald-Hartwig Amination

-

Reagents: 9-Chloroacridine, 4-methoxyaniline, palladium catalyst (e.g., Pd(OAc)₂ or a pre-catalyst), phosphine ligand (e.g., BINAP, XantPhos), a base (e.g., Cs₂CO₃ or NaOtBu), and an anhydrous aprotic solvent (e.g., toluene or dioxane).[5]

-

Procedure:

-

To an oven-dried flask under an inert atmosphere (e.g., nitrogen or argon), add the palladium catalyst, ligand, and base.

-

Add the solvent, followed by 9-chloroacridine (1 equivalent) and 4-methoxyaniline (1.2 equivalents).

-

The reaction mixture is degassed and then heated (typically between 80-110 °C) with stirring for the required time (monitored by TLC).

-

Upon completion, the mixture is cooled, filtered through celite to remove palladium residues, and the filtrate is concentrated.

-

The crude product is purified by column chromatography.

-

Quantitative Data

The following tables summarize representative data for the synthesis of N-aryl-9-aminoacridine derivatives.

Table 1: Synthesis of N-Aryl-9-aminoacridine Derivatives via Ullmann-type Reactions

| Aryl Amine | Catalyst/Base | Solvent | Temp (°C) | Time (h) | Yield (%) | M.p. (°C) | Reference |

| Aniline | CuI / K₂CO₃ | DMF | 136 | 12 | ~85 (for precursor) | 182 | (Adapted from[6]) |

| 3,5-Dimethoxyaniline | KI / K₂CO₃ | Ethanol | Reflux | - | 91.8 | 184-186 | (Adapted from a similar synthesis) |

Table 2: Synthesis of N-Aryl-9-aminoacridine Derivatives via Buchwald-Hartwig Amination

| Aryl Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| Aniline | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluene | 110 | 8 | Good | (General Conditions)[5] |

| Heterocyclic Amines | XantPhos Pd G3 | DBU | MeCN/Toluene | 140 | 1 | Good | (General Conditions)[1][7] |

Biological Activity and Mechanism of Action

This compound derivatives have shown significant promise as anticancer agents. A key mechanism of action for some 9-aminoacridines is the inhibition of the FoxP3 signaling pathway.[3][8]

FoxP3 Signaling Pathway Inhibition

FoxP3 (Forkhead box P3) is a master transcription factor for the development and function of regulatory T cells (Tregs). Tregs play a crucial role in suppressing the immune system, and in the context of cancer, they can inhibit antitumor immunity, thereby promoting tumor growth.[3][8] Certain 9-aminoacridine derivatives have been found to interfere with the DNA-binding activity of FoxP3.[3][8] This inhibition leads to the downregulation of genes that are essential for Treg function, such as CTLA-4 and CD25. The suppression of Treg activity can, in turn, enhance the host's antitumor immune response.[3][8]

Caption: Inhibition of the FoxP3 signaling pathway by this compound derivatives.

Experimental Workflow for Biological Evaluation

The in vitro anticancer activity of newly synthesized this compound derivatives is commonly assessed using cell-based assays, such as the MTT assay.

Caption: Experimental workflow for the MTT assay to determine the cytotoxic activity of acridine derivatives.

Conclusion

The synthesis of this compound derivatives is well-established, with the Buchwald-Hartwig amination and Ullmann condensation being the methods of choice. These compounds exhibit promising anticancer activity, partly through the inhibition of the FoxP3 signaling pathway, which leads to an enhanced antitumor immune response. The protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals working on the synthesis and evaluation of this important class of molecules. Further research into the structure-activity relationships and optimization of the pharmacokinetic properties of these derivatives will be crucial for their potential clinical translation.

References

- 1. chemrxiv.org [chemrxiv.org]

- 2. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 6. researchgate.net [researchgate.net]

- 7. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 8. Identification of a group of 9-amino-acridines that selectively downregulate regulatory T cell functions through FoxP3 - PMC [pmc.ncbi.nlm.nih.gov]

Discovery of Novel Acridine-Based Compounds: A Technical Guide for Drug Development Professionals

An in-depth exploration of the synthesis, biological evaluation, and mechanisms of action of emerging acridine derivatives for therapeutic applications.

Introduction

Acridine and its derivatives represent a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their broad spectrum of biological activities.[1][2] Historically recognized for their use as dyes and antiseptic agents, acridine-based compounds have evolved into crucial scaffolds for the development of novel therapeutics, particularly in the realm of oncology.[3][4] The planar tricyclic structure of the acridine nucleus allows it to intercalate with DNA, a fundamental mechanism that underpins its potent biological effects.[3][5] This guide provides a comprehensive overview of the discovery of novel acridine-based compounds, detailing their synthesis, experimental evaluation, and mechanisms of action to support researchers, scientists, and drug development professionals in this dynamic field.

Synthesis of Novel Acridine-Based Compounds

The synthesis of novel acridine derivatives is a cornerstone of research in this area, with various methods being employed to generate diverse chemical libraries for biological screening. A common and versatile approach is the synthesis of 9-aminoacridine derivatives, which have shown significant promise as anticancer agents.[5]

General Synthesis of 9-Aminoacridine Derivatives

A prevalent synthetic route involves the nucleophilic substitution of 9-chloroacridine with various amines. This method allows for the introduction of a wide range of substituents at the 9-position, enabling the fine-tuning of the compound's physicochemical and pharmacological properties.

Experimental Protocol: Synthesis of N-substituted 9-aminoacridine Derivatives [6][7]

-

Reaction Setup: To a solution of 9-chloroacridine (1 equivalent) in a suitable solvent such as dimethylformamide (DMF), add the desired primary amine (1.1 equivalents) and a base like triethylamine (Et3N) (1.2 equivalents).

-

Reaction Conditions: The reaction mixture is typically heated at 120-130°C for 10-12 hours.[3] Alternatively, microwave irradiation or sonication can be employed to accelerate the reaction.

-

Work-up and Purification: After cooling, the reaction mixture is poured into water, and the resulting precipitate is collected by filtration. The crude product is then washed with water and purified by recrystallization from an appropriate solvent system (e.g., ethanol/ether) to yield the desired N-substituted 9-aminoacridine derivative.[6]

Biological Evaluation of Novel Acridine-Based Compounds

The therapeutic potential of newly synthesized acridine compounds is assessed through a series of in vitro and in vivo assays. These evaluations are critical for determining the compounds' efficacy, selectivity, and mechanism of action.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines.[8][9]

Experimental Protocol: MTT Cell Viability Assay [8][9]

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the acridine compounds and incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Following incubation, the culture medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for 3-4 hours at 37°C.

-

Formazan Solubilization: The MTT-containing medium is removed, and the resulting formazan crystals are dissolved in a solubilization solution, such as dimethyl sulfoxide (DMSO).

-

Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm. The percentage of cell viability is calculated relative to untreated control cells.

Quantitative Data on Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected novel acridine-based compounds against various human cancer cell lines, expressed as IC50 values (the concentration required to inhibit 50% of cell growth).

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 9 | HeLa (Cervical Cancer) | 13.75 | [5] |

| A-549 (Lung Cancer) | 18.75 | [5] | |

| Compound 7 | HeLa (Cervical Cancer) | 31.25 | [5] |

| A-549 (Lung Cancer) | 36.25 | [5] | |

| Compound 8b | HepG2 (Liver Cancer) | 14.51 | [10] |

| HCT-116 (Colon Cancer) | 9.39 | [10] | |

| MCF-7 (Breast Cancer) | 8.83 | [10] | |

| Acriflavine | Colorectal Cancer (CRC) | 1.4 | [11] |

| Ovarian Cancer (OC) | 4.2 | [11] | |

| Chronic Lymphocytic Leukemia (CLL) | 2.6 | [11] | |

| Compound 2 | Pancreatic Cancer Cell Lines | ~2-10 | [12] |

| Compound 3 | Pancreatic Cancer Cell Lines | ~10-20 | [12] |

Mechanisms of Action of Acridine-Based Compounds

The anticancer properties of acridine derivatives are often attributed to their ability to interfere with fundamental cellular processes, primarily through interactions with DNA and key enzymes involved in DNA replication and maintenance.

DNA Intercalation and Topoisomerase Inhibition

A primary mechanism of action for many acridine compounds is their ability to intercalate between the base pairs of DNA. This physical insertion into the DNA helix can disrupt DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[5] Furthermore, this intercalation can interfere with the function of topoisomerases, enzymes that are crucial for managing DNA topology during replication.[13]

Acridine derivatives can act as topoisomerase poisons, stabilizing the transient covalent complex between the enzyme and DNA. This leads to the accumulation of DNA strand breaks, which are highly cytotoxic to cancer cells.[13]

Experimental Protocol: Topoisomerase II Inhibition Assay [2][10]

-

Reaction Mixture: A reaction mixture is prepared containing supercoiled plasmid DNA (e.g., pBR322), human topoisomerase IIα, and the test acridine compound in an appropriate assay buffer.

-

Incubation: The mixture is incubated at 37°C for 30 minutes to allow for the enzymatic reaction.

-

Reaction Termination: The reaction is stopped by the addition of a stop solution containing SDS and proteinase K.

-

Gel Electrophoresis: The DNA products are separated by agarose gel electrophoresis.

-

Visualization: The DNA bands are visualized by staining with ethidium bromide. Inhibition of topoisomerase II activity is indicated by the persistence of the supercoiled DNA form and a decrease in the relaxed DNA form.

Visualizing Workflows and Pathways

Experimental Workflow for Discovery of Acridine-Based Anticancer Agents

Caption: A generalized workflow for the discovery and preclinical development of novel acridine-based anticancer agents.

Signaling Pathway of Topoisomerase II Inhibition by Acridine Derivatives

Caption: Mechanism of topoisomerase II poisoning by acridine derivatives, leading to DNA damage and apoptosis.

Conclusion and Future Directions

The discovery of novel acridine-based compounds continues to be a vibrant area of research with significant therapeutic potential. The versatility of the acridine scaffold allows for extensive chemical modification, leading to the development of compounds with improved efficacy, selectivity, and reduced side effects. Future research will likely focus on the development of targeted acridine derivatives that can selectively act on cancer cells while sparing healthy tissues. Furthermore, the exploration of acridine-based compounds for other therapeutic areas, such as neurodegenerative and infectious diseases, remains a promising avenue for investigation. This guide provides a foundational understanding of the key aspects of novel acridine compound discovery, from synthesis to biological evaluation, to aid in the advancement of this important class of therapeutic agents.

References

- 1. QSAR of acridines, III. Structure-activity relationship for antitumour imidazoacridinones and intercorrelations between in vivo and in vitro tests - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and Evaluation of Antiproliferative Activity, Topoisomerase IIα Inhibition, DNA Binding and Non-Clinical Toxicity of New Acridine–Thiosemicarbazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and anticancer study of 9-aminoacridine derivatives - Arabian Journal of Chemistry [arabjchem.org]

- 6. Synthesis of 9-Aminoacridine Derivatives as Anti-Alzheimer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Parallel Synthesis of 9-Aminoacridines and their Evaluation Against Chloroquine-Resistant Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchhub.com [researchhub.com]

- 9. MTT assay protocol | Abcam [abcam.com]

- 10. In Silico and In Vitro Investigation of Cytotoxicity and Apoptosis of Acridine/Sulfonamide Hybrids Targeting Topoisomerases I and II [mdpi.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Novel acridine-based compounds that exhibit an anti-pancreatic cancer activity are catalytic inhibitors of human topoisomerase II - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Acridine derivatives as inhibitors/poisons of topoisomerase II - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Screening of N-(4-methoxyphenyl)acridin-9-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the preliminary preclinical screening of N-(4-methoxyphenyl)acridin-9-amine, a member of the 9-anilinoacridine class of compounds known for their potential as anticancer agents. While specific data for this exact molecule is limited in publicly available literature, this document synthesizes findings from closely related analogues, particularly N-(3,5-dimethoxyphenyl)acridin-9-amine, to project the likely biological activities and establish a framework for its further investigation. This guide includes detailed experimental protocols for key assays, quantitative data on cytotoxicity, and visualizations of the proposed mechanism of action and experimental workflows. The primary mechanism of action for 9-anilinoacridines involves DNA intercalation and inhibition of topoisomerase II, leading to cell cycle arrest and apoptosis.[1][2][3][4]

Introduction

Acridine derivatives represent a well-established class of heterocyclic compounds with a broad spectrum of biological activities, most notably as anticancer agents.[5] Their planar tricyclic structure allows them to intercalate between the base pairs of DNA, a mechanism that disrupts DNA replication and transcription, ultimately leading to cell death in rapidly dividing cancer cells.[1][5] The 9-anilinoacridines, a specific subclass, have been the focus of extensive research, leading to the development of clinically used drugs such as amsacrine.[1][2][6] These compounds are known to function primarily as topoisomerase II inhibitors.[1][2][3]

This compound, the subject of this guide, features a methoxy-substituted aniline ring at the 9-position of the acridine core. This substitution is anticipated to modulate the compound's pharmacological properties, including its DNA binding affinity, cellular uptake, and metabolic stability. This document outlines the foundational assays and expected outcomes for the preliminary evaluation of this compound's anticancer potential.

Synthesis

The synthesis of this compound can be achieved via a nucleophilic substitution reaction. A common and effective method is the Ullmann condensation, which involves the reaction of 9-chloroacridine with 4-methoxyaniline.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from the synthesis of the closely related N-(3,5-dimethoxyphenyl)acridin-9-amine.

Materials:

-

9-chloroacridine

-

4-methoxyaniline

-

Potassium carbonate (K₂CO₃)

-

Potassium iodide (KI)

-

Absolute ethanol

Procedure:

-

In a round-bottom flask, dissolve 4-methoxyaniline (1.1 equivalents) and potassium carbonate (1.1 equivalents) in absolute ethanol.

-

Stir the mixture at room temperature for approximately 45 minutes.

-

To this mixture, add 9-chloroacridine (1 equivalent) and a catalytic amount of potassium iodide.

-

Reflux the reaction mixture for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, allow the mixture to cool to room temperature.

-

The precipitated product can be collected by filtration.

-

Wash the crude product with water and then a small amount of cold ethanol to remove any unreacted starting materials and inorganic salts.

-

The final product can be further purified by recrystallization from a suitable solvent such as ethanol or methanol to yield this compound as a crystalline solid.

-

Characterize the final compound using techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis to confirm its structure and purity.

In Vitro Cytotoxicity Screening

The initial evaluation of an anticancer compound involves assessing its cytotoxicity against a panel of cancer cell lines and a normal cell line to determine its potency and selectivity. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.

Data Presentation

The following table summarizes the in vitro cytotoxicity data for the closely related compound, N-(3,5-dimethoxyphenyl)acridin-9-amine (G4) , which is used here as a predictive model for the activity of this compound. The IC₅₀ value represents the concentration of the compound required to inhibit the growth of 50% of the cell population.

| Cell Line | Cancer Type | IC₅₀ (µg/mL) of G4 |

| MCF-7 | Breast Adenocarcinoma | 1.56 ± 0.15 |

| HT29 | Colorectal Adenocarcinoma | 3.13 ± 0.25 |

| HL60 | Promyelocytic Leukemia | 0.78 ± 0.09 |

| WRL 68 | Normal Liver | > 100 |

Data is representative of a closely related compound and should be experimentally verified for this compound.

Experimental Protocol: MTT Assay

Materials:

-

Human cancer cell lines (e.g., MCF-7, A549, HCT116) and a normal human cell line (e.g., MRC-5).

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin).

-

This compound, dissolved in DMSO to create a stock solution.

-

MTT solution (5 mg/mL in PBS).

-

Dimethyl sulfoxide (DMSO) or solubilization buffer.

-

96-well microplates.

-

Microplate reader.

Procedure:

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Prepare serial dilutions of this compound in the culture medium from the DMSO stock solution. The final DMSO concentration in the wells should be less than 0.5%.

-

After 24 hours, remove the medium and add 100 µL of the medium containing different concentrations of the test compound to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubate the plate for 48-72 hours.

-

Add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value by plotting a dose-response curve.

Mechanism of Action: Cell Cycle Analysis

To understand how this compound exerts its cytotoxic effects, it is crucial to investigate its impact on the cell cycle. 9-Anilinoacridines are known to induce cell cycle arrest, often at the G2/M phase, which is a common consequence of DNA damage and topoisomerase II inhibition.[4][7]

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry

Materials:

-

Cancer cell line of interest.

-

This compound.

-

Phosphate-buffered saline (PBS).

-

70% cold ethanol.

-

RNase A solution.

-

Propidium iodide (PI) staining solution.

-

Flow cytometer.

Procedure:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat the cells with this compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 or 48 hours. Include an untreated control.

-

Harvest the cells by trypsinization, wash with PBS, and collect the cell pellets by centrifugation.

-